molecular formula C13H16N2S B1279736 1-Benzyl-4-isothiocyanatopiperidine CAS No. 73733-72-9

1-Benzyl-4-isothiocyanatopiperidine

Cat. No.: B1279736
CAS No.: 73733-72-9
M. Wt: 232.35 g/mol
InChI Key: JFOUWVXAAZNJDB-UHFFFAOYSA-N
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Description

1-Benzyl-4-isothiocyanatopiperidine is a chemical compound with the molecular formula C₁₃H₁₆N₂S and a molecular weight of 232.34 g/mol . It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with an isothiocyanate group.

Preparation Methods

The synthesis of 1-Benzyl-4-isothiocyanatopiperidine typically involves the reaction of 1-benzylpiperidine with thiophosgene (CSCl₂) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-4-isothiocyanatopiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include thiophosgene, amines, alcohols, thiols, and oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-isothiocyanatopiperidine involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent adducts . This can result in the inhibition of enzyme activity or the modulation of signaling pathways, which may contribute to its biological effects.

Comparison with Similar Compounds

1-Benzyl-4-isothiocyanatopiperidine can be compared with other similar compounds, such as:

    Benzyl isothiocyanate: A simpler analog with similar reactivity but lacking the piperidine ring.

    Phenyl isothiocyanate: Another analog with a phenyl group instead of a benzyl group.

    4-Isothiocyanatopiperidine: A related compound without the benzyl substitution.

The uniqueness of this compound lies in its combination of the benzyl group, piperidine ring, and isothiocyanate functionality, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-benzyl-4-isothiocyanatopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOUWVXAAZNJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473171
Record name 1-benzyl-4-isothiocyanatopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73733-72-9
Record name 1-benzyl-4-isothiocyanatopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-isothiocyanatopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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